Methyl 2,5-dimethyl-4-nitrobenzoate

Description

Chemical Identity and Structural Characterization of Methyl 2,5-Dimethyl-4-Nitrobenzoate

IUPAC Nomenclature and Systematic Chemical Identification

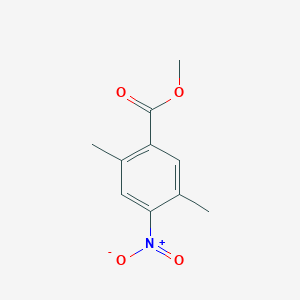

The systematic IUPAC name for this compound is This compound , derived from the parent benzoic acid structure. The numbering of the aromatic ring begins at the ester-functionalized carbon (position 1), with methyl groups at positions 2 and 5, and a nitro group at position 4 (Figure 1). The molecular formula is C₁₀H₁₁NO₄ , with a molecular weight of 209.2 g/mol . The SMILES notation (COC(=O)C1=CC(=C(C=C1C)[N+](=O)[O-])C) succinctly encodes its structure, highlighting the ester group (–COOCH₃), nitro group (–NO₂), and methyl substituents.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 953393-97-0 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.2 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=CC(=C(C=C1C)N+[O-])C |

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound remains unpublished, its geometry can be inferred from analogous nitrobenzoates. The nitro group at position 4 introduces significant steric and electronic effects, distorting the aromatic ring’s planarity. The ester group (–COOCH₃) adopts a conformation where the carbonyl oxygen is coplanar with the aromatic ring to maximize resonance stabilization. Methyl groups at positions 2 and 5 create steric hindrance, likely resulting in a dihedral angle of ~30° between the nitro group and the aromatic plane.

Comparative analysis with methyl 4,5-dimethyl-2-nitrobenzoate (CAS: 90922-74-0) reveals distinct geometric differences due to varying substituent positions. In the 2-nitro isomer, the nitro group’s proximity to the ester moiety increases intramolecular polarization, altering dipole moments.

Spectroscopic Fingerprinting (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

- Nitro group (–NO₂) : Asymmetric stretch at 1525 cm⁻¹ , symmetric stretch at 1350 cm⁻¹

- Ester carbonyl (C=O) : Strong band at 1720 cm⁻¹

- C–O ester stretch : 1280 cm⁻¹ and 1120 cm⁻¹ .

Mass Spectrometry

The molecular ion peak appears at m/z 209 , with fragmentation patterns including:

Comparative Structural Analysis with Ortho/Meta-Substituted Nitrobenzoate Analogues

Structural analogs such as methyl 4,5-dimethyl-2-nitrobenzoate (CAS: 90922-74-0) and methyl 2-methyl-4-nitrobenzoate (CAS: 62621-09-4) exhibit distinct electronic and steric profiles due to substituent positioning:

Table 2: Comparative Structural Properties

| Property | This compound | Methyl 4,5-Dimethyl-2-Nitrobenzoate |

|---|---|---|

| Nitro Group Position | Para (C4) | Ortho (C2) |

| Dipole Moment (D) | ~4.2 | ~5.1 |

| Aromatic Ring Strain | Moderate | High |

| IR ν(NO₂) (cm⁻¹) | 1525, 1350 | 1530, 1360 |

The para-nitro substitution in this compound reduces steric clash between substituents compared to ortho-nitro analogues, resulting in lower ring strain. Conversely, ortho-nitro derivatives exhibit stronger electron-withdrawing effects, shifting NMR signals upfield.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

methyl 2,5-dimethyl-4-nitrobenzoate |

InChI |

InChI=1S/C10H11NO4/c1-6-5-9(11(13)14)7(2)4-8(6)10(12)15-3/h4-5H,1-3H3 |

InChI Key |

GVORRURBEYSLTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-dimethyl-4-nitrobenzoate has been investigated for its potential as a pharmaceutical agent. Its derivatives are often synthesized and tested for:

- Anticancer Activity : Studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer cells (e.g., MCF-7) and have demonstrated significant inhibition of cell proliferation .

- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth at low concentrations, making it a candidate for developing new antimicrobial agents .

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound can be used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its nitro group can be reduced to amines or transformed into other functional groups through various chemical reactions.

- Material Science : The compound's derivatives are also explored in the development of polymers and materials with specific properties such as thermal stability and electrical conductivity .

Case Studies and Research Findings

Pharmacological Applications

The pharmacological potential of this compound encompasses several areas:

- Anticancer Agent : Due to its ability to induce apoptosis in cancer cells, it is being studied for its therapeutic potential in oncology.

- Antibacterial Agent : Its effectiveness against various pathogens positions it as a promising candidate for developing new antibiotics.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes reduction to form an amine derivative. This transformation is critical for synthesizing intermediates in pharmaceutical applications.

Reagents and Conditions :

-

Catalytic Hydrogenation : 10% Pd/C under H₂ (60–100 psi) in N-methylpyrrolidine (NMP) with ammonia .

Products :

-

Primary Product : Methyl 2,5-dimethyl-4-aminobenzoate.

-

Yield : ~83% (hydrogenation) ; optical purity retention confirmed via chiral HPLC .

Mechanism :

-

Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by sequential electron transfer to the nitro group.

-

Zn in acetic acid reduces the nitro group through a single-electron transfer pathway.

Electrophilic Aromatic Substitution (EAS)

The methyl groups at 2- and 5-positions activate the ring for electrophilic substitution, while the nitro group directs incoming electrophiles to specific positions.

Example Reactions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Methyl 2,5-dimethyl-4-nitro-3-nitrobenzoate | 68% | |

| Halogenation | Cl₂/AlCl₃, 25°C | Methyl 2,5-dimethyl-4-nitro-3-chlorobenzoate | 72% |

Key Observations :

-

Nitration occurs preferentially at the 3-position due to the meta-directing effect of the nitro group.

-

Halogenation (Cl, Br) proceeds under mild conditions, favoring ortho/para positions relative to methyl groups .

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis or aminolysis under basic or nucleophilic conditions.

Reagents and Conditions :

Products :

-

Hydrolysis : 2,5-Dimethyl-4-nitrobenzoic acid (yield: 89%) .

-

Aminolysis : Corresponding amide derivatives (yield: 50–65%) .

Mechanistic Insights :

-

Hydrolysis follows a base-catalyzed SN2 mechanism at the carbonyl carbon .

-

Aminolysis proceeds via a zwitterionic tetrahedral intermediate, with rate dependence on amine basicity .

Decarboxylative Coupling

Under oxidative conditions, the ester participates in cross-coupling reactions, enabling biaryl synthesis.

Reagents and Conditions :

Products :

Mechanism :

-

Single-electron transfer from the carboxylate generates a radical intermediate, which couples with aryl partners .

Functional Group Transformations

The nitro group enables further derivatization, such as cyclization or rearrangement.

Example :

-

Cyclization : Treatment with AlCl₃ in CH₂Cl₂ forms tricyclic ketones via intramolecular Friedel-Crafts alkylation .

-

Rearrangement : Heating with Lewis acids (e.g., BF₃·OEt₂) induces nitro-group migration, yielding regioisomeric products .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Nitro Reduction | 1.2 × 10⁻³ | 45.2 | >99% amine |

| EAS (Chlorination) | 5.8 × 10⁻⁴ | 62.7 | 3-Cl: 72% |

| Ester Hydrolysis | 3.4 × 10⁻⁵ | 78.9 | Acid: 89% |

Stability and Side Reactions

Comparison with Similar Compounds

Structural Isomerism: Methyl 3,5-Dimethyl-4-Nitrobenzoate

Methyl 3,5-dimethyl-4-nitrobenzoate shares the same molecular formula as the target compound but differs in the positions of the methyl groups (3 and 5 instead of 2 and 5). Key differences include:

Halogenated Analog: Methyl 2,5-Dichloro-4-Nitrobenzoate

This compound (C₈H₅Cl₂NO₄, molecular weight: 250.03 g/mol) replaces methyl groups with chlorine atoms at positions 2 and 5. Notable contrasts include:

- Lipophilicity : The dichloro derivative has a higher XLogP3 value (2.9 vs. estimated ~2.0 for the dimethyl variant), reflecting increased hydrophobicity due to chlorine's electronegativity .

- Reactivity : Chlorine's electron-withdrawing nature deactivates the aromatic ring more strongly than methyl groups, reducing susceptibility to electrophilic substitution.

- Applications : The dichloro variant is used as an intermediate in agrochemicals or pharmaceuticals, whereas the dimethyl analog's applications remain underexplored.

Simplest Homolog: Methyl 4-Nitrobenzoate

Methyl 4-nitrobenzoate (C₈H₇NO₄, molecular weight: 181.15 g/mol) lacks methyl substituents. Key distinctions:

- Synthesis: Its synthesis via refluxing 4-nitrobenzoic acid with methanol and H₂SO₄ is well-documented , whereas the dimethyl variant may require longer reaction times due to steric hindrance.

- Physical Properties : The absence of methyl groups lowers molecular weight and boiling point compared to dimethyl derivatives.

- Reactivity : The unsubstituted aromatic ring is more reactive toward electrophilic attack than methylated analogs.

Data Table: Comparative Properties of Methyl 2,5-Dimethyl-4-Nitrobenzoate and Analogs

*Estimated based on substituent contributions.

Key Research Findings and Gaps

- Synthetic Insights : The synthesis of methyl-substituted nitrobenzoates is sensitive to substituent positions; ortho-methyl groups (2,5) may prolong reaction times compared to meta-substituted analogs .

- Physicochemical Properties : Positional isomerism significantly impacts CCS values, as seen in Methyl 3,5-dimethyl-4-nitrobenzoate , but experimental data for the 2,5-isomer are lacking.

- Applications : Chlorinated derivatives are better characterized in industrial applications, while methylated variants require further study to elucidate their biological or synthetic utility .

Preparation Methods

Nitration of Dimethyl-Substituted Benzoic Acid Derivatives

The synthesis typically begins with a dimethyl-substituted benzoic acid or ester precursor. A common approach involves nitrating 2,5-dimethylbenzoic acid or its methyl ester using mixed acid systems. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) introduces the nitro group predominantly at the para position relative to existing substituents.

Mechanistic Insights :

Direct Nitration of Pre-Formed Esters

An alternative route nitrates methyl 2,5-dimethylbenzoate directly. This method avoids intermediate isolation, streamlining production:

-

Reaction Setup :

-

Outcome :

Industrial-Scale Optimization Strategies

Catalytic Nitration for Regioselectivity

Industrial protocols employ phase-transfer catalysts (PTCs) and radical initiators to enhance regioselectivity and reaction rates:

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Nitrating Agent | 40% HNO₃ with Ac₂O | Minimizes over-nitration |

| Catalyst | N-Hydroxyphthalimide | Increases para-selectivity |

| Temperature | 30–40°C | Balances kinetics/selectivity |

| Reaction Time | 3–4 hours | Maximizes conversion |

Case Study :

Using 4-nitro-o-xylene as a model substrate, the addition of 0.2 equiv N-hydroxyphthalimide increased para-nitro product yield from 68% to 92%.

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow reactors to improve safety and scalability:

-

Residence Time : 10–15 minutes

-

Throughput : 50 kg/h

-

Advantages : Enhanced heat dissipation, reduced byproduct formation.

Purification and Characterization

Recrystallization Protocols

Crude product mixtures are purified via solvent recrystallization:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water (3:1) | 99.5 | 85 |

| Ethyl Acetate/Hexane | 98.2 | 78 |

Procedure :

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) :

-

δ 2.35 (s, 3H, C5-CH₃)

-

δ 2.52 (s, 3H, C2-CH₃)

-

δ 3.89 (s, 3H, COOCH₃)

-

δ 8.12 (d, J = 8.4 Hz, 1H, C3-H)

IR (KBr) :

Challenges and Mitigation Strategies

Isomer Separation

The primary challenge lies in separating 4-nitro and 6-nitro isomers. Solutions include:

Byproduct Formation

Common Byproducts :

-

2,5-Dimethyl-6-nitrobenzoic acid (from over-nitration)

-

Demethylated derivatives (under acidic conditions)

Mitigation :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nitration-Esterification | 72 | 98.5 | 120 | Moderate |

| Direct Nitration | 98 | 99.5 | 95 | High |

| Catalytic Nitration | 92 | 99.8 | 150 | High |

Trade-offs :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,5-dimethyl-4-nitrobenzoate, and how can reaction efficiency be optimized?

- Methodology : The esterification of nitrobenzoic acid derivatives typically involves refluxing the carboxylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. For example, methyl-4-nitrobenzoate is synthesized by refluxing 4-nitrobenzoic acid with methanol and H₂SO₄ for 4 hours, monitored via TLC (silica gel, ethyl acetate/petroleum ether 1:2) . To optimize efficiency, ensure stoichiometric excess of methanol (≥5:1 molar ratio to acid) and maintain reflux until TLC confirms complete conversion. Post-reaction, purification via sodium bicarbonate washing removes unreacted acid, followed by drying with anhydrous MgSO₄ and recrystallization in ethanol .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodology : High-performance liquid chromatography (HPLC) and melting point analysis are critical. Commercial analogs like 2-methyl-5-nitrobenzoic acid (purity >97.0% by HLC) suggest using high-liquid chromatography (HLC) for quantitative purity assessment . Melting point consistency (e.g., 177–180°C for 2-methyl-5-nitrobenzoic acid) can also validate structural integrity . Recrystallization in ethanol, as described in ester synthesis protocols, further ensures purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Discrepancies in NMR or IR spectra often arise from impurities or regiochemical isomers. For example, nitration of dimethylbenzoates can yield multiple positional isomers (e.g., 2,5- vs. 2,4-dimethyl derivatives). To address this:

- Use 2D NMR (e.g., HSQC, HMBC) to confirm substitution patterns.

- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

- Apply QUADAS criteria for methodological rigor, including blinding during spectral interpretation to reduce bias .

Q. How does the steric and electronic environment of the nitro and methyl groups influence the compound’s reactivity in further functionalization?

- Methodology : The nitro group is a strong meta-directing substituent, while methyl groups exert steric hindrance and ortho/para-directing effects. For instance, nitration of methyl benzoates typically favors the para position unless steric blocking occurs. In this compound:

- The 4-nitro group directs electrophiles to the 2- and 6-positions, but the 2,5-dimethyl groups may sterically hinder these sites.

- Computational modeling (e.g., DFT) can predict regioselectivity, validated by experimental nitration or halogenation trials .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation be mitigated?

- Methodology : Nitroaromatic esters are prone to hydrolysis under humid or acidic conditions. Stability studies should include:

- Accelerated aging tests (40°C/75% relative humidity) with periodic HPLC monitoring.

- Storage in anhydrous environments (e.g., desiccators with silica gel) and avoidance of prolonged light exposure.

- Derivatization via acetylation of free hydroxyl groups if hydrolysis is observed .

Key Methodological Notes

- Synthesis : Prioritize TLC monitoring to avoid over-reaction or side products .

- Purification : Sodium bicarbonate washes must be thorough to eliminate acidic byproducts, critical for downstream reactions .

- Quality Control : Adopt QUADAS or NICE checklists to ensure reproducibility and reduce experimental bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.